

An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfadimethoxine N4-Acetate**

Cat. No.: **B123320**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its chemical properties is crucial for pharmacokinetic studies, drug metabolism research, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known chemical and physical properties of **Sulfadimethoxine N4-Acetate**, its synthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Chemical and Physical Properties

Sulfadimethoxine N4-Acetate, also known as N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide, is the N4-acetylated derivative of Sulfadimethoxine. This acetylation is a key step in the metabolism of the parent drug in many species. The core chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₆ N ₄ O ₅ S	[1] [2]
Molecular Weight	352.37 g/mol	[1] [2]
CAS Number	555-25-9	[1] [2]
IUPAC Name	N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide	[1] [2]
Melting Point	202-205 °C	
Solubility	Slightly soluble in DMSO and Methanol	
pKa	Not experimentally determined. N-acylsulfonamides typically have pKa values between 3.5 and 4.5. [3]	

Synthesis

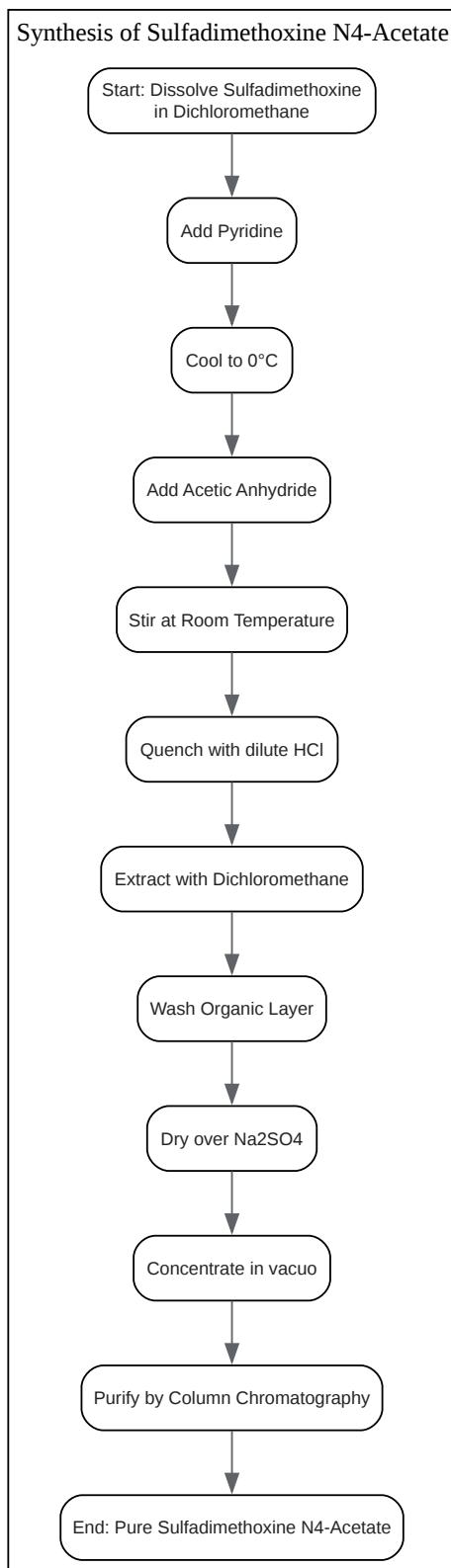
Sulfadimethoxine N4-Acetate is synthesized via the acetylation of the primary aromatic amine group (N4) of Sulfadimethoxine. While a specific detailed protocol for this exact compound is not readily available in the searched literature, a general experimental protocol for the N-acylation of sulfonamides can be adapted.

Experimental Protocol: General N-acetylation of Sulfonamides

This protocol describes a common method for the N-acetylation of primary aromatic amines using acetic anhydride.

Materials:

- Sulfadimethoxine
- Acetic anhydride


- Pyridine (or another suitable base)
- Dichloromethane (or another suitable solvent)
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- Dissolve Sulfadimethoxine in a suitable solvent such as dichloromethane in a round-bottom flask.
- Add a slight excess of a base, like pyridine, to the solution.
- Cool the mixture in an ice bath.
- Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a dilute HCl solution.
- Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure **Sulfadimethoxine N4-**

Acetate.

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Sulfadimethoxine N4-Acetate**.

Spectroscopic Data

Detailed experimental spectra for **Sulfadimethoxine N4-Acetate** are not widely available in the public domain. However, the characteristic spectral features can be inferred from the analysis of structurally similar N-acetylated sulfonamides.

Infrared (IR) Spectroscopy

The IR spectrum of **Sulfadimethoxine N4-Acetate** is expected to show characteristic absorption bands for the following functional groups:

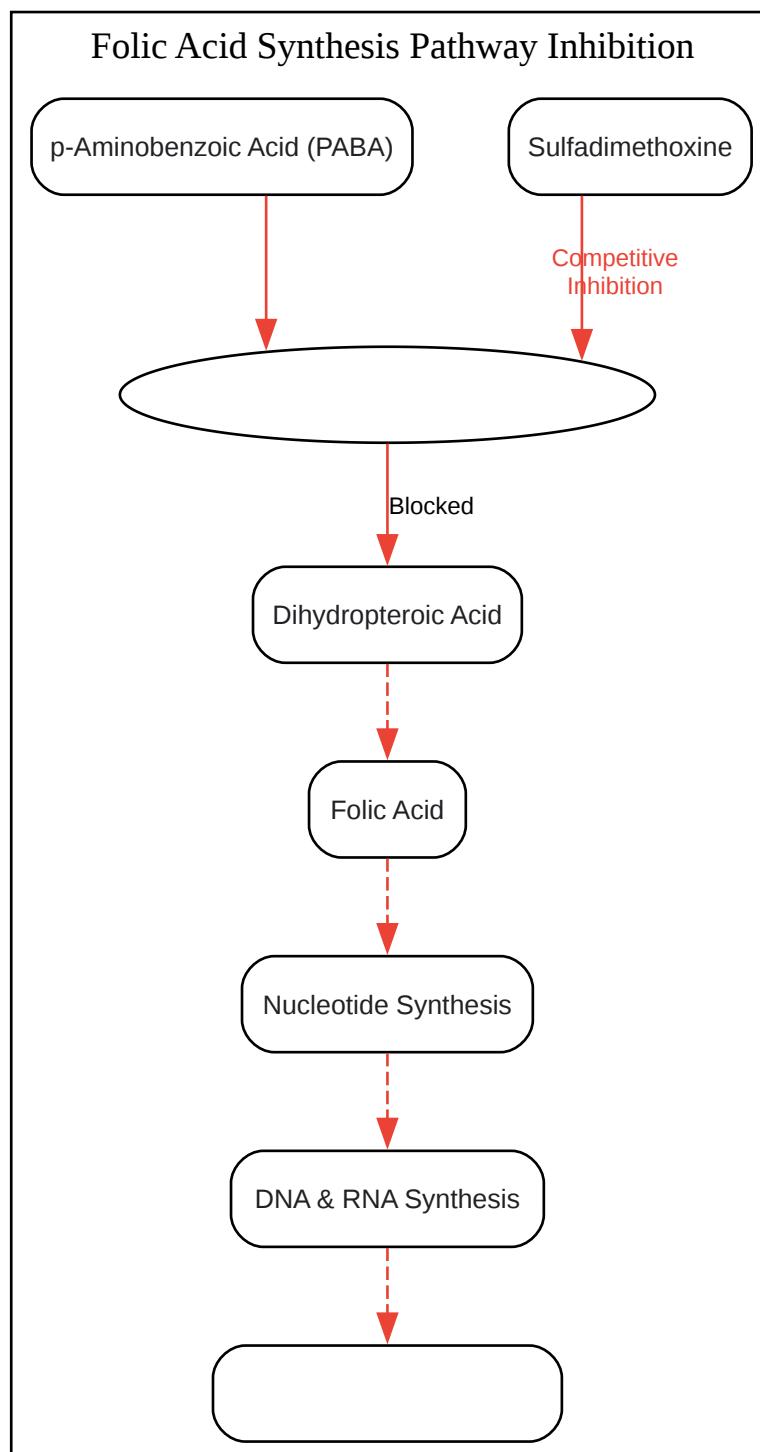
- N-H stretch (amide): Around 3263–3231 cm^{-1} ^[4]
- C=O stretch (amide I): Around 1707-1680 cm^{-1} ^[4]
- N-H bend (amide II): Around 1533–1523 cm^{-1} ^[4]
- SO₂ asymmetric stretch: Around 1320–1310 cm^{-1} ^[4]
- SO₂ symmetric stretch: Around 1155–1143 cm^{-1} ^[4]
- S-N stretch: Around 914–895 cm^{-1} ^[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl group (CH₃) at approximately 2.06-2.07 ppm.^[4] The aromatic protons would appear in the downfield region, and the methoxy groups on the pyrimidine ring would each give a singlet. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would feature a resonance for the carbonyl carbon of the acetyl group around 169.4 ppm.^[4] The methyl carbon of the acetyl group would be observed in

the upfield region. The aromatic and pyrimidine carbons would resonate in the downfield region.

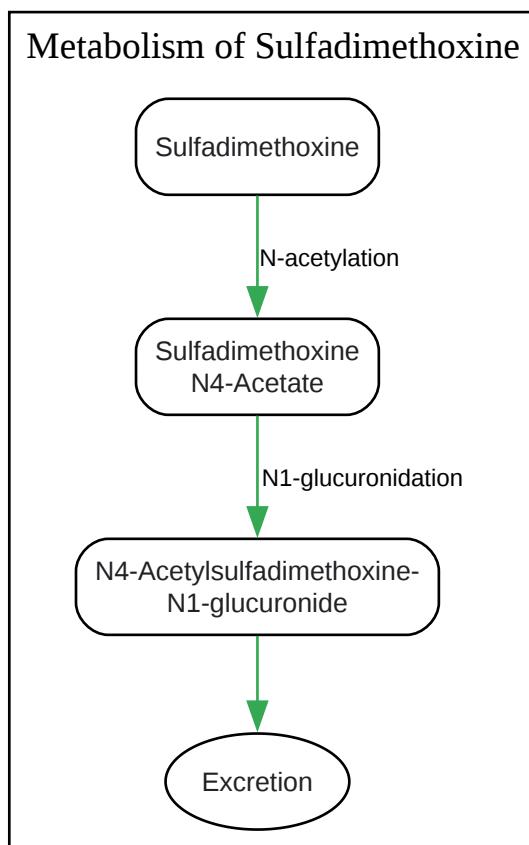

Mass Spectrometry

Mass spectrometry, particularly LC-MS/MS, is a key technique for the identification and quantification of **Sulfadimethoxine N4-Acetate**. The exact mass can be used for high-resolution mass spectrometry identification.

Mechanism of Action of the Parent Compound (Sulfadimethoxine)

Sulfadimethoxine N4-Acetate is a metabolite and is generally considered to be microbiologically inactive. The antibacterial activity stems from the parent compound, Sulfadimethoxine. Like other sulfonamides, Sulfadimethoxine is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfadimethoxine binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid, a precursor to folic acid. The disruption of folic acid synthesis inhibits the production of nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.

Signaling Pathway of Sulfadimethoxine's Mechanism of Action:


[Click to download full resolution via product page](#)

Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.

Metabolism

In many animal species and humans, Sulfadimethoxine undergoes metabolism primarily through N4-acetylation to form **Sulfadimethoxine N4-Acetate**. This metabolite can then be further conjugated, for example, with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[\[5\]](#)

Metabolic Pathway of Sulfadimethoxine:

[Click to download full resolution via product page](#)

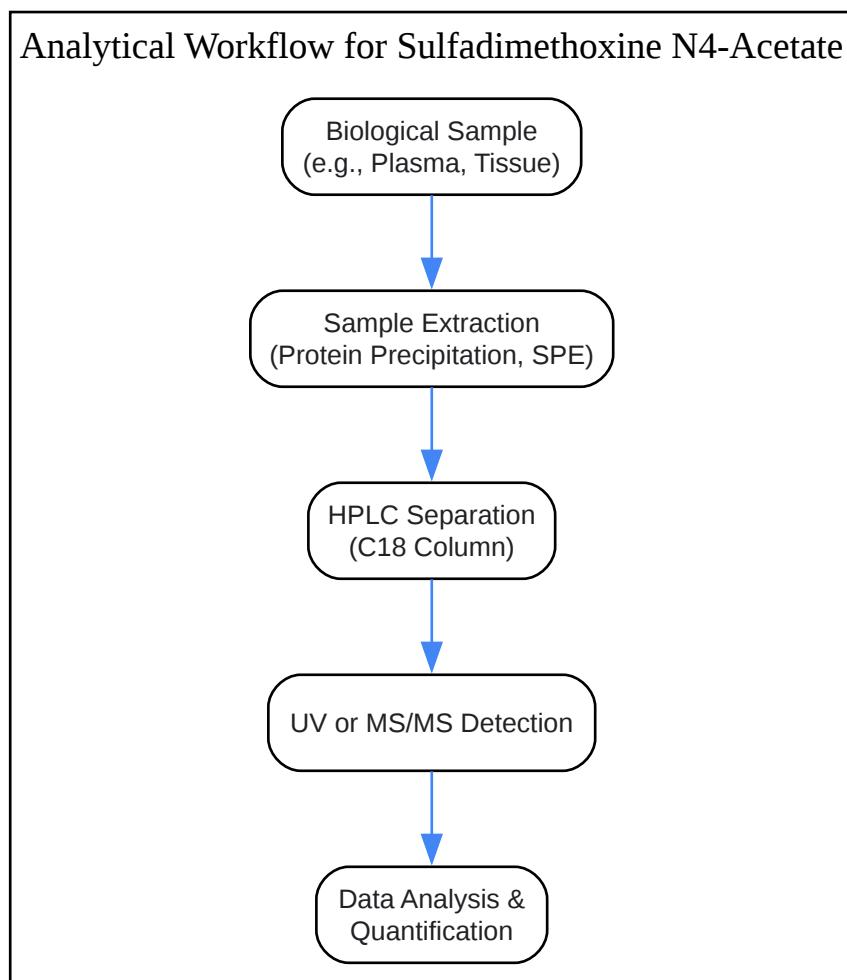
Caption: Metabolic pathway of Sulfadimethoxine to its N4-Acetate and glucuronide conjugate.

Analytical Methods

The determination of Sulfadimethoxine and its N4-acetyl metabolite in biological matrices such as plasma, urine, and tissues is commonly performed using liquid chromatography-based methods.

Experimental Protocol: General HPLC-UV Method for the Determination of Sulfadimethoxine and Sulfadimethoxine N4-Acetate

This protocol provides a general outline for the analysis of Sulfadimethoxine and its N4-acetyl metabolite in a biological matrix.


1. Sample Preparation (Extraction):

- Homogenize the tissue sample or use the liquid biological fluid directly.
- Perform a protein precipitation step by adding a solvent like acetonitrile.
- Centrifuge to separate the precipitated proteins.
- The supernatant can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).^[6]
- Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. HPLC Conditions:

- Column: A reversed-phase C18 column is typically used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific column and desired separation.
- Flow Rate: Typically in the range of 0.5-1.5 mL/min.
- Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 270 nm).
- Quantification: Use a calibration curve prepared with standards of known concentrations.

Diagram of Analytical Workflow:

[Click to download full resolution via product page](#)

Caption: General workflow for the analysis of **Sulfadimethoxine N4-Acetate**.

Conclusion

Sulfadimethoxine N4-Acetate is a key metabolite in the disposition of Sulfadimethoxine. This technical guide has summarized its fundamental chemical and physical properties, provided a general synthesis protocol, and outlined common analytical methods for its determination. While specific experimental data for some properties, particularly spectroscopic and pKa values, are not extensively available in the public literature, the information provided herein offers a solid foundation for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to fully characterize this important metabolite is encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (*Ictalurus punctatus*) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Preparation and spectroscopic behavior of acetyl derivatives of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123320#sulfadimethoxine-n4-acetate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com